molecular formula C11H15NO2S B13488873 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B13488873
M. Wt: 225.31 g/mol
InChI Key: FZWXCEGVPWMOHP-UHFFFAOYSA-N
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Description

2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives.

Scientific Research Applications

2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid apart from these similar compounds is its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2)4-3-6-7(5-11)15-9(12)8(6)10(13)14/h3-5,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWXCEGVPWMOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)SC(=C2C(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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